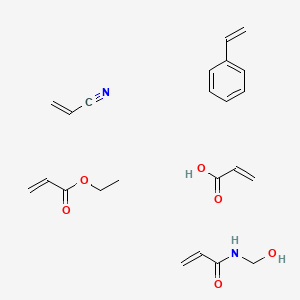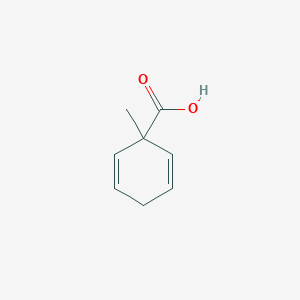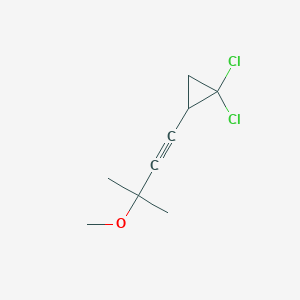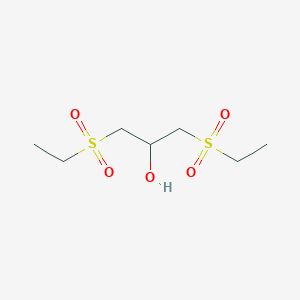
(1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is a tertiary amine characterized by the presence of an ethyl group, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine typically involves the alkylation of secondary amines. One common method is the reductive amination of aldehydes or ketones with secondary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst . Another method involves the nucleophilic substitution reaction between an alkyl halide and a secondary amine .
Industrial Production Methods
Industrial production of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems, such as dopamine and serotonin receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-phenylpropylamine
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an ethyl group, phenyl group, and methyl group attached to the nitrogen atom differentiates it from other similar compounds .
Propiedades
Número CAS |
55007-52-8 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-ethyl-2-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C12H17N/c1-4-13-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
Clave InChI |
APYGWKLAHMMFGR-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(C1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

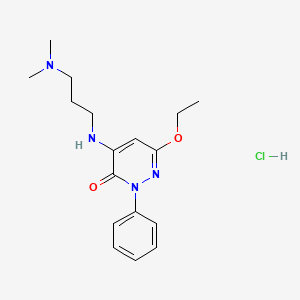
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)


